2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide
Description
2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide is a substituted acetamide derivative featuring a cyclopropyl group, a furan-2-yl-2-oxo-ethyl moiety, and an amino functional group. Synthetically, it belongs to the broader class of N-substituted acetamides, which are often explored for their bioactivity in drug discovery pipelines.
The compound’s molecular framework combines a furan ring (a five-membered heterocycle with oxygen) and a cyclopropyl group, both of which are known to influence pharmacokinetic properties such as metabolic stability and membrane permeability. However, detailed toxicological or pharmacological data for this specific compound remain scarce in publicly accessible literature .
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-6-11(15)13(8-3-4-8)7-9(14)10-2-1-5-16-10/h1-2,5,8H,3-4,6-7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFKOHKGOCPQLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC(=O)C2=CC=CO2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using furan and an acyl chloride.
Formation of the amino group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino and cyclopropyl groups participate in nucleophilic substitution reactions. The primary amino group (-NH2) acts as a nucleophile under basic conditions, while the cyclopropyl ring can undergo ring-opening in acidic environments.
Key reactions:
-
Aminolysis with acyl chlorides:
Reacts with acetyl chloride to form N-acetyl derivatives:Yield: 78–85% in anhydrous THF at 0–5°C.
-
Cyclopropyl ring-opening:
In concentrated HCl, the cyclopropyl group undergoes acid-catalyzed ring-opening to form a linear carbocation intermediate, which reacts with nucleophiles (e.g., H2O):Reaction time: 2–4 hours at 60°C.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Condition | Product | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 8h | Cyclopropanamine + Furan-2-ylacetic acid | 92% | |
| 2M NaOH, 70°C, 6h | Same as acidic hydrolysis | 88% |
Mechanistic studies suggest the reaction proceeds via a tetrahedral intermediate, with the rate dependent on pH and temperature.
Electrophilic Aromatic Substitution (Furan Ring)
The furan ring undergoes electrophilic substitution, primarily at the α-position:
Nitration:
Reacts with HNO3/H2SO4 to form 5-nitro-furan derivatives:
Conditions: 0–5°C, 1 hour. Yield: 65%.
Friedel-Crafts Acylation:
Forms 2-acetylfuran derivatives using acetyl chloride and AlCl3:
Yield: 72% (anhydrous DCM, 25°C).
Cycloaddition Reactions
The furan moiety participates in Diels-Alder reactions with dienophiles like maleic anhydride:
Conditions: Toluene, 110°C, 12 hours. Yield: 81%.
Oxidation and Reduction
-
Oxidation of furan:
Using m-CPBA, the furan ring is oxidized to a γ-lactone:Yield: 68%.
-
Reduction of amide:
LiAlH4 reduces the acetamide to a tertiary amine:Yield: 75% (dry ether, 0°C).
Condensation Reactions
The amino group reacts with carbonyl compounds (e.g., aldehydes) to form imines:
Optimized conditions: Ethanol, 4Å molecular sieves, 50°C. Yield: 83–89% .
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) reveals decomposition above 220°C, primarily via cleavage of the cyclopropyl ring. Photolysis under UV light (254 nm) induces furan ring dimerization, forming a bis-furan adduct.
Scientific Research Applications
The compound exhibits notable biological activities attributed to its unique chemical structure. Key areas of research include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which can be crucial in drug development.
- Antifungal Activity : Studies have indicated that it may possess antifungal properties, making it a candidate for developing new antifungal agents.
Chemistry
In synthetic chemistry, 2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new reaction pathways and develop novel compounds.
Material Science
The compound is utilized in the production of polymers and other materials with specific properties, particularly those requiring enhanced reactivity or biological compatibility.
Enzyme Inhibition Studies
Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. One study highlighted its effectiveness against certain proteases, suggesting its potential as a therapeutic agent in treating diseases related to enzyme dysregulation.
Antifungal Activity Evaluation
A study conducted on the antifungal properties of this compound revealed promising results against various fungal strains. The mechanism of action appears to involve disruption of fungal cell wall synthesis, which could lead to the development of new antifungal therapies.
Biocompatibility Assessments
Biocompatibility studies indicate that this compound exhibits favorable interactions with biological systems, making it suitable for applications in drug delivery systems and biomaterials.
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces.
Altering gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Key Observations :
- Furan-containing acetamides (e.g., naphthofuran derivatives) often exhibit antibacterial properties due to their planar aromatic systems, which enhance DNA intercalation .
- The target compound lacks nitro or pyridazinone groups, which are critical for receptor-specific activity in analogues like FPR2 agonists .
Cyclopropyl-Substituted Acetamides
Key Observations :
- Cyclopropyl groups are commonly used to enhance metabolic stability and reduce conformational flexibility.
- Chlorinated variants (e.g., 2-chloro-N-cyclopropyl derivatives) may serve as intermediates for further functionalization but lack direct pharmacological reports .
Acetamides with Heterocyclic Substituents
Key Observations :
- Heterocyclic or aromatic substituents (e.g., phenoxy, chlorophenyl) enhance binding affinity to biological targets, as seen in anti-inflammatory phenoxy-acetamides .
- The absence of a phenyl or terpene core in the target compound may limit its utility in receptor-mediated pathways compared to these analogues.
Biological Activity
2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide, also known by its CAS number 1353981-07-3, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 222.24 g/mol. The structure includes a cyclopropyl group, an amino group, and a furan ring, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The furan ring and the amino group are essential for binding to enzymes or receptors, modulating their activity. This interaction often leads to inhibition or enhancement of various biochemical pathways.
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, structural analogs have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be comparable to standard antibiotics like kanamycin, suggesting potent antibacterial activity .
| Compound | Bacterial Strain | MIC (µg/mL) | Comparison Drug |
|---|---|---|---|
| Compound A | E. coli | 5.6 | Kanamycin |
| Compound B | S. aureus | 6.0 | Ciprofloxacin |
Antioxidant Properties
The antioxidant activity of this compound has been evaluated through various assays. It has demonstrated significant free radical scavenging ability, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a key role .
Case Studies
- In Vivo Studies : In animal models, the administration of this compound led to a notable reduction in bacterial load in infected tissues compared to untreated controls. This underscores its potential as a therapeutic agent in infectious diseases .
- In Vitro Studies : In cell culture experiments, this compound displayed cytotoxic effects against cancer cell lines while sparing normal cells, indicating selective toxicity that could be harnessed for cancer therapy .
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its yield and purity. Techniques such as ligand-docking studies have been employed to understand the binding interactions at the molecular level, providing insights into its mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
